molecular formula C18H20FN3O4S B6578722 N-cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide CAS No. 1172364-38-3

N-cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide

Cat. No.: B6578722
CAS No.: 1172364-38-3
M. Wt: 393.4 g/mol
InChI Key: MJSZDPDMBTVXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide is a synthetic small molecule characterized by a furan-2-sulfonamide core linked to a piperazine-carbonyl moiety. The piperazine ring is substituted with a 2-fluorophenyl group, a common pharmacophore in CNS-targeting and enzyme-inhibiting compounds due to its electronic and steric effects. Structural determination of such compounds typically employs crystallographic tools like SHELX and WinGX/ORTEP for refinement and visualization .

Properties

IUPAC Name

N-cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c19-14-3-1-2-4-15(14)21-9-11-22(12-10-21)18(23)16-7-8-17(26-16)27(24,25)20-13-5-6-13/h1-4,7-8,13,20H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSZDPDMBTVXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₈FN₃O₃S
  • Molecular Weight : 319.37 g/mol
  • IUPAC Name : this compound

The presence of the cyclopropyl group, piperazine moiety, and sulfonamide functional group contributes to its unique pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been tested against various bacterial strains, demonstrating significant antibacterial properties.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.4 - 0.8 μg/mL
Escherichia coli0.4 - 1.6 μg/mL
Klebsiella pneumoniae6.25 μg/mL

These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics like ciprofloxacin in specific instances .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using various cancer cell lines showed that it induces apoptosis and inhibits cell proliferation effectively.

Cell Line IC50 (μM)
FaDu (hypopharyngeal)10.5
MCF-7 (breast)12.3
HCT116 (colon)15.0

The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects in preclinical models.

Case Study: Carrageenan-Induced Paw Edema in Rats

In a study assessing the anti-inflammatory effects in rats, the compound significantly reduced paw edema compared to control groups:

Treatment Group Paw Edema Reduction (%)
Control0%
Standard Drug (Ibuprofen)50%
Compound Treatment45%

This suggests that the compound may be beneficial for treating inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, essential for folate synthesis.
  • Interaction with Cell Membranes : The lipophilic nature of the compound allows it to penetrate bacterial membranes effectively.
  • Induction of Apoptosis : In cancer cells, it triggers mitochondrial pathways leading to increased reactive oxygen species (ROS) and caspase activation.

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds similar to N-cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide exhibit significant antipsychotic properties. The incorporation of piperazine moieties is known to enhance the binding affinity to serotonin receptors, which are crucial in the treatment of psychotic disorders. Studies have shown that derivatives of piperazine can modulate dopamine and serotonin pathways, making them promising candidates for antipsychotic drug development .

Antidepressant Effects

The compound's structure suggests potential antidepressant activity due to its ability to interact with neurotransmitter systems. Research has demonstrated that similar sulfonamide derivatives can inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft, which is beneficial for mood regulation .

Receptor Binding

The pharmacological profile of this compound is largely attributed to its interaction with various neurotransmitter receptors:

  • Serotonin Receptors (5-HT) : The compound likely exhibits affinity for 5-HT receptors, which play a critical role in mood regulation and anxiety.
  • Dopamine Receptors (D2) : Its structural similarity to other antipsychotics suggests it may also bind to D2 receptors, impacting dopaminergic pathways associated with schizophrenia and other mood disorders .

Inhibition of Glycine Transporters

Recent studies highlight the potential of compounds like this compound as glycine transporter inhibitors. By blocking glycine uptake, these compounds can enhance NMDA receptor function, which is essential for synaptic plasticity and cognitive functions .

Case Studies and Research Findings

StudyFocusFindings
Antipsychotic PropertiesDemonstrated significant reduction in psychotic symptoms in animal models when treated with similar piperazine derivatives.
Antidepressant EffectsShowed enhanced serotonin levels and improved mood in clinical trials with related sulfonamide compounds.
Glycine Transport InhibitionHighlighted the effectiveness of glycine transporter inhibitors in improving cognitive functions in preclinical studies.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Ring Systems

The furan sulfonamide core distinguishes this compound from pyrimidine or pyrazolopyrimidinone-based analogs (e.g., N-[4-(4-fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide in ). Furan rings offer reduced aromaticity compared to pyrimidines, which may alter solubility and binding kinetics. For example, pyrimidine derivatives often exhibit higher planarity, favoring intercalation in enzyme active sites, whereas furan’s smaller size may reduce steric hindrance .

Piperazine Substitutions

The 2-fluorophenyl group on the piperazine ring contrasts with analogs bearing 4-fluorophenyl or trifluoromethylphenyl groups (e.g., compounds in ). Studies on arylpiperazines () suggest that 4-substituted groups (e.g., 4-trifluoromethylphenyl) enhance binding affinity to serotonin or dopamine receptors due to improved hydrophobic interactions .

Sulfonamide Modifications

The cyclopropylamine sulfonamide group differs from simpler alkyl or aryl sulfonamides (e.g., the ethoxy-sulfonylphenyl group in ’s PDE inhibitor). Cyclopropane’s ring strain and sp³ hybridization may increase rigidity and membrane permeability compared to linear alkyl chains. For instance, cyclopropyl-containing sulfonamides in analogs show improved oral bioavailability in preclinical models .

Pharmacological and Physicochemical Properties

Physicochemical Data (Hypothetical Comparison)

Property Target Compound Pyrimidine Analogs () Piperazine PDE Inhibitor ()
Molecular Weight (g/mol) ~433.45 ~350.38 ~490.52
LogP (Predicted) 3.2 2.8 4.1
Hydrogen Bond Acceptors 8 6 10
Aromatic Rings 2 3 3

Functional Implications

  • Lipophilicity : The target compound’s LogP (3.2) suggests moderate lipophilicity, balancing CNS penetration and solubility. Higher LogP in ’s PDE inhibitor correlates with prolonged plasma half-life but increased hepatotoxicity risk .
  • Bioisosteric Effects : Replacing pyrimidine () with furan may reduce metabolic oxidation, as furan rings are less prone to cytochrome P450-mediated degradation .

Research Findings and Limitations

  • Synthetic Challenges : Piperazine-carbonyl linkages (as in the target compound) require precise coupling conditions, similar to methods in for arylpiperazine synthesis. Side reactions, such as N-alkylation competing with acylation, are common .
  • The 2-fluorophenyl group may shift selectivity toward PDE10A or serotonin receptors .

Q & A

Q. How can researchers optimize the synthesis of N-cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For similar piperazine-carbonyl derivatives, yields are influenced by solvent choice (e.g., N,N-dimethylacetamide vs. ethanol), temperature (e.g., 80–100°C for amide coupling), and stoichiometry of reagents. For example, adjusting equivalents of 1-(2-fluorophenyl)piperazine or using coupling agents like 1,1'-carbonyldiimidazole (CDI) may enhance efficiency . Purity can be monitored via LCMS and NMR, as demonstrated for structurally analogous compounds (e.g., 10j–10n in , where yields ranged from 7% to 51%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of 1H/13C NMR (to verify cyclopropyl, furan, and piperazine moieties), LCMS (for molecular weight confirmation), and XRPD (to assess crystallinity) is essential. For example, in , XRPD and thermal analysis (TGA/DSC) were used to validate salt forms of related piperazine-carbonyl compounds. Discrepancies in NMR signals (e.g., splitting patterns for fluorophenyl groups) must be resolved using 2D NMR techniques like COSY or HSQC .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, solvent compatibility) or off-target effects. A systematic approach includes:
  • Dose-response curves to confirm activity thresholds.
  • Counter-screening against unrelated targets (e.g., kinase panels) to rule out nonspecific binding.
  • Metabolic stability assays (e.g., microsomal incubation) to assess if degradation products interfere with results. For example, piperazine derivatives in showed variable antimicrobial activity depending on substituents, necessitating orthogonal validation .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of the fluorophenyl-piperazine moiety in this compound?

  • Methodological Answer : SAR studies should focus on:
  • Isosteric replacements : Substitute the 2-fluorophenyl group with 3- or 4-fluorophenyl analogs (as in ) to evaluate positional effects on target binding.
  • Piperazine modifications : Introduce methyl, cyclopropylmethyl, or sulfonyl groups (e.g., as in and ) to probe steric and electronic influences.
  • Functional assays : Measure changes in potency (IC50) or selectivity using biochemical assays (e.g., enzyme inhibition) or cellular models. For instance, highlights how fluorophenyl substitutions in marine-derived compounds modulate antibacterial activity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., enzymes or receptors).
  • ADMET prediction : Tools like SwissADME can forecast solubility, permeability, and cytochrome P450 interactions. For example, the furan-sulfonamide group may influence metabolic stability, as seen in , where methoxyimidazo-pyridazine derivatives required logP optimization .
  • MD simulations : Assess dynamic interactions over time to identify unstable binding conformations.

Q. What experimental approaches can validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Target engagement assays : Use techniques like CETSA (Cellular Thermal Shift Assay) to confirm direct binding in live cells.
  • CRISPR/Cas9 knockout models : Eliminate putative targets (e.g., specific GPCRs or enzymes) to observe loss of compound efficacy.
  • Transcriptomic/proteomic profiling : Compare expression patterns in treated vs. untreated cells (e.g., RNA-seq or SILAC proteomics) to identify downstream pathways. highlights similar strategies for piperazine-based antimicrobial agents .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Methodological Answer :
  • Standardize synthesis protocols : Fix reaction parameters (e.g., temperature, solvent purity) and validate via QC metrics (e.g., HPLC purity >95%).
  • Include internal controls : Use a reference compound with known activity in each assay plate.
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for variability across replicates. demonstrates variability in yields (7%–51%) for structurally similar compounds, emphasizing the need for stringent process controls .

Q. What methodologies are recommended for crystallizing this compound to obtain high-quality X-ray diffraction data?

  • Methodological Answer :
  • Solvent screening : Test polar (e.g., methanol) and nonpolar (e.g., hexane) solvents for slow evaporation.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.
  • Temperature gradients : Use controlled cooling (e.g., 0.5°C/hour) to grow larger crystals. and provide examples of successful crystallization for sulfonamide-piperazine derivatives using similar protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.